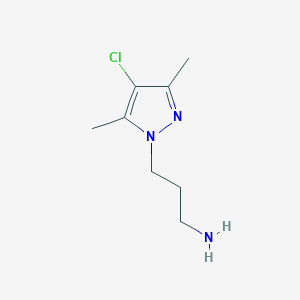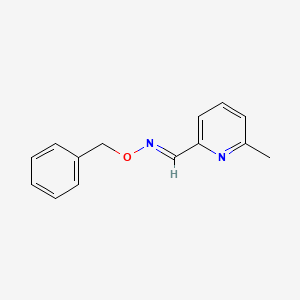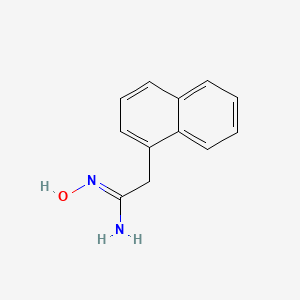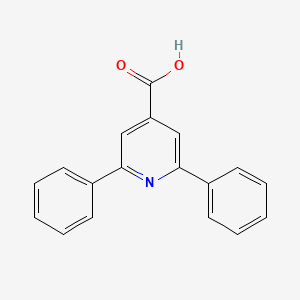
3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine” is a chemical compound with the empirical formula C8H14ClN3 .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, pyrazole-based ligands have been prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .
Molecular Structure Analysis
The molecular structure of this compound is based on the pyrazole ring, which is a five-membered ring with two nitrogen atoms. The 3,5-dimethyl-1H-pyrazol-1-yl group is a derivative of pyrazole that contains two methyl substituents .
Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found, similar compounds have shown a variety of chemical reactions. For example, pyrazole-based ligands have shown catalytic properties in the oxidation reaction of catechol to o-quinone .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity of Pyrazole Derivatives :
- Rafah F. Al-Smaisim (2012) synthesized a series of 3,5-dimethyl-1H-pyrazole derivatives that showed significant antibacterial activity against four bacterial species. This research highlights the potential use of these compounds in developing new antibacterial agents (Al-Smaisim, 2012).
Chemical Library Generation and Heterocyclic Synthesis :
- G. Roman (2013) used a ketonic Mannich base derived from 2-acetylthiophene to generate a diverse library of compounds through alkylation and ring closure reactions. This study contributes to the field of medicinal chemistry by providing new scaffolds for drug development (Roman, 2013).
Synthesis of Flexible Ligands for Potential Applications in Coordination Chemistry :
- A. Potapov et al. (2007) prepared flexible ligands, including bis[2-(3,5-dimethylpyrazol-1-yl)ethyl]amine, by reacting pyrazoles with various compounds in a superbasic medium. These ligands have potential applications in creating new metal-organic frameworks and coordination compounds (Potapov et al., 2007).
Exploration of Novel Heterocyclic Structures :
- Maria Koyioni et al. (2014) investigated the reaction of 1H-pyrazol-5-amines with Appel salt, leading to the formation of various novel heterocyclic compounds. Such studies are vital for discovering new molecules with potential pharmaceutical or material science applications (Koyioni et al., 2014).
Green Chemistry and Molecular Docking Studies :
- Faryal Chaudhry et al. (2017) synthesized novel pyrazolylpyridazine amines using an environmentally friendly fusion reaction. One of the compounds was identified as a potent inhibitor of yeast α-glucosidase, demonstrating the compound's potential in medicinal chemistry (Chaudhry et al., 2017).
Polymer Modification for Medical Applications :
- H. M. Aly and H. L. A. El-Mohdy (2015) modified radiation-induced polyvinyl alcohol/acrylic acid hydrogels with various amine compounds, including 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one. These modified polymers exhibited enhanced thermal stability and biological activities, making them suitable for medical applications (Aly & El-Mohdy, 2015).
Direcciones Futuras
The future directions for this compound could involve further exploration of its potential uses in various applications. Similar compounds have been used in a wide range of applications, including as biological transformation agents, biological active agents, sensors for cancer, anticancer agents, catalysts for hydrolysis reactions and oxidation, medicines, and antibiotic agents .
Propiedades
IUPAC Name |
3-(4-chloro-3,5-dimethylpyrazol-1-yl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClN3/c1-6-8(9)7(2)12(11-6)5-3-4-10/h3-5,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZXAEULIHCKCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCN)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405826 |
Source


|
| Record name | SBB020532 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine | |
CAS RN |
956786-61-1 |
Source


|
| Record name | SBB020532 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-methoxy-2-[2-({[(3-methoxybenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile](/img/structure/B1352859.png)
![[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride](/img/structure/B1352860.png)
![4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1352861.png)


